molecular formula C20H24FN3O2S B2904219 N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1234995-14-2

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2904219
CAS No.: 1234995-14-2
M. Wt: 389.49
InChI Key: HDVBTNDSIWJWOX-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a fluorobenzyl group, a thiophen-3-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea
  • 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Uniqueness

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-18-3-1-15(2-4-18)11-22-19(25)20(26)23-12-16-5-8-24(9-6-16)13-17-7-10-27-14-17/h1-4,7,10,14,16H,5-6,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVBTNDSIWJWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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